Cas no 101507-01-1 (2-(Dimethylamino)ethyl(3-phenylpropyl)amine)

2-(Dimethylamino)ethyl(3-phenylpropyl)amine is a tertiary amine compound featuring both dimethylaminoethyl and 3-phenylpropyl functional groups. This structure imparts versatile reactivity, making it useful as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the phenylpropyl group enhances lipophilicity, while the dimethylaminoethyl moiety contributes to basicity and potential coordination properties. Its balanced polarity allows for solubility in both organic and aqueous media, facilitating applications in catalysis, ligand design, and polymer modification. The compound’s stability under standard conditions and well-defined reactivity profile make it a reliable building block for fine chemical synthesis.
2-(Dimethylamino)ethyl(3-phenylpropyl)amine structure
101507-01-1 structure
Product name:2-(Dimethylamino)ethyl(3-phenylpropyl)amine
CAS No:101507-01-1
MF:C13H22N2
MW:206.327183246613
CID:4566733

2-(Dimethylamino)ethyl(3-phenylpropyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-phenylpropyl)-
    • 2-(Dimethylamino)ethyl(3-phenylpropyl)amine
    • Inchi: 1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
    • InChI Key: LXWZLAHEJWPRSQ-UHFFFAOYSA-N
    • SMILES: C(N(C)C)CNCCCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 206.178299g/mol
  • Monoisotopic Mass: 206.178299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Molecular Weight: 206.33g/mol
  • Topological Polar Surface Area: 15.3Ų

2-(Dimethylamino)ethyl(3-phenylpropyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086905-5g
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 95%
5g
¥4235.0 2023-04-06
Enamine
EN300-56879-0.25g
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
0.25g
$92.0 2023-06-20
Enamine
EN300-56879-5.0g
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
5g
$743.0 2023-06-20
TRC
B401248-5mg
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1
5mg
$ 50.00 2022-06-07
TRC
B401248-50mg
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1
50mg
$ 95.00 2022-06-07
Enamine
EN300-56879-1.0g
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
1g
$256.0 2023-06-20
A2B Chem LLC
AV43501-1g
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
1g
$305.00 2024-04-20
Aaron
AR019YS9-50mg
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 95%
50mg
$83.00 2025-02-08
Aaron
AR019YS9-5g
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
5g
$1047.00 2023-12-16
Aaron
AR019YS9-10g
[2-(dimethylamino)ethyl](3-phenylpropyl)amine
101507-01-1 92%
10g
$1539.00 2023-12-16

2-(Dimethylamino)ethyl(3-phenylpropyl)amine Related Literature

Additional information on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine

Research Brief on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1): Recent Advances and Applications in Chemical Biology and Medicine

2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the modulation of neurotransmitter systems and as a precursor for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in medicine.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine to enhance its binding affinity for serotonin and dopamine receptors. The researchers employed computational modeling and in vitro assays to demonstrate that derivatives of this compound exhibit significant selectivity for 5-HT2A and D2 receptors, suggesting potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and depression.

In another recent investigation, a team from the University of Cambridge reported the use of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine as a key intermediate in the synthesis of novel anticancer agents. The study, published in Bioorganic & Medicinal Chemistry Letters, detailed the compound's role in the development of small-molecule inhibitors targeting protein kinases involved in tumor progression. The findings underscore the compound's utility in medicinal chemistry for designing targeted therapies.

Pharmacokinetic studies have also shed light on the metabolic fate of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine. A 2024 paper in Drug Metabolism and Disposition utilized LC-MS/MS techniques to characterize its metabolites in human liver microsomes. The results indicated that the compound undergoes extensive hepatic metabolism, primarily via N-demethylation and oxidation pathways, which has implications for its dosing and safety profile in clinical applications.

From a synthetic chemistry perspective, advances in the green synthesis of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine have been reported. A recent ACS Sustainable Chemistry & Engineering article described a solvent-free, catalytic reductive amination protocol that improves the yield and reduces the environmental impact of its production. This methodological innovation addresses the growing demand for sustainable pharmaceutical manufacturing processes.

The compound's potential extends beyond therapeutic applications. A 2023 study in Chemical Communications demonstrated its use as a ligand for transition metal catalysts in asymmetric synthesis, highlighting its versatility in organic chemistry. The researchers found that metal complexes incorporating 2-(Dimethylamino)ethyl(3-phenylpropyl)amine exhibited excellent enantioselectivity in various carbon-carbon bond-forming reactions.

In conclusion, recent research on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1) reveals its multifaceted potential in chemical biology and medicine. From its role in CNS drug discovery to applications in oncology and synthetic chemistry, this compound continues to attract significant scientific interest. Future studies should focus on clinical translation of these findings and further exploration of structure-activity relationships to maximize its therapeutic potential while minimizing adverse effects.

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